molecular formula C22H23FN2O5 B610427 (R)-Citalopram Oxalate CAS No. 219861-53-7

(R)-Citalopram Oxalate

Katalognummer: B610427
CAS-Nummer: 219861-53-7
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: KTGRHKOEFSJQNS-VEIFNGETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“®-Citalopram Oxalate” is the less active enantiomer of Escitalopram Oxalate, a potent and selective inhibitor of serotonin reuptake . It has a molecular formula of C22H23FN2O5 . The compound is also known by other names such as “219861-53-7”, “Citalopram oxalate, ®-”, and "®-1- (3- (Dimethylamino)propyl)-1- (4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile oxalate" .


Synthesis Analysis

The synthesis of escitalopram analogues, which includes “®-Citalopram Oxalate”, has been reported in the literature . The analogues were designed to test the possibility of binding such groups to the phenyl in Phe341 amino acid that is in close proximity to the cyano group in human serotonin transporter (hSERT) .


Molecular Structure Analysis

The molecular structure of “®-Citalopram Oxalate” includes a 2D structure and a 3D conformer . The IUPAC name is "(1 R )-1- [3- (dimethylamino)propyl]-1- (4-fluorophenyl)-3 H -2-benzofuran-5-carbonitrile;oxalic acid" .

Wissenschaftliche Forschungsanwendungen

Pharmacology and Therapeutic Activity

(R)-Citalopram Oxalate, as part of the racemic mixture citalopram, has been extensively studied in pharmacology and its therapeutic applications. While the S-enantiomer, escitalopram, is primarily responsible for the serotonin reuptake inhibition, the R-enantiomer plays a different role. Studies have demonstrated that R-citalopram, in contrast to escitalopram, does not significantly inhibit serotonin reuptake but may influence the effect of escitalopram in various ways. It has been observed that R-citalopram counteracts the escitalopram-induced increase in extracellular serotonin levels in specific brain regions, indicating a complex interaction between the two enantiomers (Mørk, Kreilgaard, & Sánchez, 2003).

Crystallography and Solid Solutions

Research in crystallography has revealed interesting insights into the solid-state behavior of this compound. Studies found that racemic and enantiomeric citalopram oxalate can form solid solutions at all ratios of the two enantiomers. This understanding is vital in pharmaceutical formulation and can influence the drug's bioavailability and stability (de Diego, Bond, & Dancer, 2011).

Solid-Liquid Equilibria Modeling

In the field of pharmaceutical sciences, the modeling of solid-liquid equilibria of enantiomeric mixtures is significant for understanding drug solubility and dissolution behavior. Citalopram oxalate, including its R-enantiomer, has been used as a model compound in such studies. These models help in predicting the phase behavior of the drug under different process conditions, which is crucial for pharmaceutical manufacturing (Balawejder et al., 2013).

Neuropharmacological Effects

Neuropharmacological research has explored the distinct roles of citalopram's enantiomers. It was found that R-citalopram has a lesser effect on neuronal firing rates and serotonin transporter trafficking compared to escitalopram. This differential effect is crucial in understanding the drug's antidepressant efficacy and might contribute to the development of more effective antidepressants (Matthaeus et al., 2016).

Zukünftige Richtungen

Future research could focus on the simultaneous determination of the related substances of escitalopram, including the R-enantiomer . This could involve the use of high-performance liquid chromatographic methods .

Eigenschaften

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661872
Record name Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219861-53-7
Record name Citalopram oxalate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219861-53-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITALOPRAM OXALATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ4I38573N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of the research on determining (R)-Citalopram Oxalate in pharmaceutical formulations?

A1: Escitalopram, marketed as the oxalate salt, is the S-enantiomer of citalopram, a medication used to treat depression. The presence of the R-enantiomer, this compound, in escitalopram oxalate formulations is undesirable as it may have different pharmacological activity or even contribute to unwanted side effects. The research paper details the development and validation of a highly sensitive and precise HPLC method for the quantification of both escitalopram oxalate and, importantly, the this compound enantiomer within bulk drug substances and tablet formulations []. This method enables manufacturers to accurately determine the levels of this compound, ensuring the quality and purity of the drug product.

Q2: What analytical technique was employed in the study, and what were its advantages for this specific application?

A2: The researchers utilized High-Performance Liquid Chromatography (HPLC) coupled with a UV detector for their analysis []. HPLC offers several advantages for this application:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.